Furan-2-yl(4-(methylthio)phenyl)methanone
Overview
Description
Furan-2-yl(4-(methylthio)phenyl)methanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a phenyl ring, which is further substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(methylthio)phenyl)methanone typically involves the reaction of furan-2-carbaldehyde with 4-(methylthio)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(methylthio)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protein tyrosine kinase inhibitor, which could have implications in cancer research.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(methylthio)phenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell growth, differentiation, and proliferation. This makes it a promising candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Lacks the methylthio group, which may affect its biological activity.
4-(Methylthio)phenylmethanone: Lacks the furan ring, which may influence its chemical reactivity and applications.
Benzofuran derivatives: Similar structure but with a fused benzene and furan ring, which can lead to different chemical and biological properties
Uniqueness
Furan-2-yl(4-(methylthio)phenyl)methanone is unique due to the presence of both the furan ring and the methylthio-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
furan-2-yl-(4-methylsulfanylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-15-10-6-4-9(5-7-10)12(13)11-3-2-8-14-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNAQBLAHNASU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273810 | |
Record name | 2-Furanyl[4-(methylthio)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73242-06-5 | |
Record name | 2-Furanyl[4-(methylthio)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73242-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanyl[4-(methylthio)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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